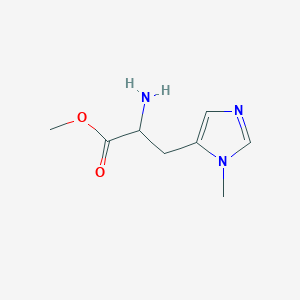
4-((((9h-Fluoren-9-yl)methoxy)carbonyl)(2-hydroxyethyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-hydroxyethyl)amino)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-hydroxyethyl)amino)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Benzoic Acid Derivative: The protected amino compound is then reacted with a benzoic acid derivative to form the final product. This step often involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-hydroxyethyl)amino)benzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used as coupling agents.
Major Products Formed
Deprotection: The major product is the free amino compound.
Coupling: The major products are peptides or peptide derivatives.
Applications De Recherche Scientifique
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-hydroxyethyl)amino)benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a protecting group for amino acids during the synthesis of peptides.
Bioconjugation: Employed in the preparation of bioconjugates, where peptides are linked to other biomolecules.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The primary mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-hydroxyethyl)amino)benzoic acid involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Fmoc group is removed to reveal the free amino group, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-hydroxyethyl)amino)benzoic acid is unique due to its specific structure, which includes a benzoic acid moiety and a hydroxyethyl group. This structure provides distinct reactivity and properties compared to other Fmoc-protected compounds, making it particularly useful in certain peptide synthesis applications.
Propriétés
Formule moléculaire |
C24H21NO5 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
4-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C24H21NO5/c26-14-13-25(17-11-9-16(10-12-17)23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,26H,13-15H2,(H,27,28) |
Clé InChI |
UEFLZAPKAHVWCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCO)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


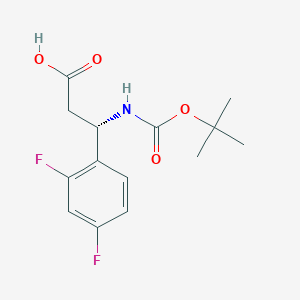
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
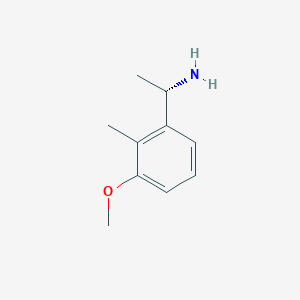



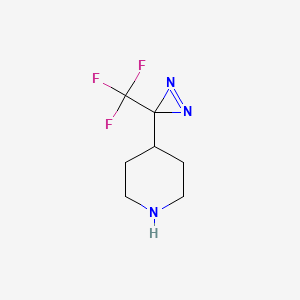
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
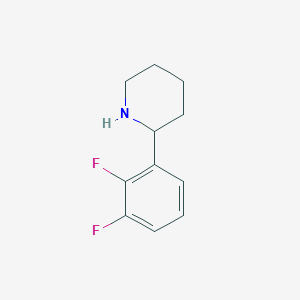

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)

